molecular formula C9H7ClN2S B8451540 4-Chloro-6-cyclopropylthieno[2,3-d]pyrimidine

4-Chloro-6-cyclopropylthieno[2,3-d]pyrimidine

Cat. No.: B8451540
M. Wt: 210.68 g/mol
InChI Key: QBWQYBQONWRVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-cyclopropylthieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C9H7ClN2S and its molecular weight is 210.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7ClN2S

Molecular Weight

210.68 g/mol

IUPAC Name

4-chloro-6-cyclopropylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C9H7ClN2S/c10-8-6-3-7(5-1-2-5)13-9(6)12-4-11-8/h3-5H,1-2H2

InChI Key

QBWQYBQONWRVJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(S2)N=CN=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was charged with commercially available 6-bromo-4-chlorothieno[2,3-d]pyrimidine (1.5 g, 6.01 mmol, 1.00 equiv), cyclopropylboronic acid (1.2 g, 13.97 mmol, 2.30 equiv), sodium carbonate (2.16 g, 20.38 mmol, 3.40 equiv), PPh3 (552 mg, 2.10 mmol, 0.35 equiv), Pd(OAc)2 (162 mg, 0.72 mmol, 0.12 equiv), water (7.5 mL) and methylbenzene (22.5 mL). The resulting solution was stirred overnight at 110° C. in an oil bath. The resulting solution was diluted with 50 mL of water. The resulting solution was extracted with 3×100 mL of dichloromethane and the organic layers combined. The resulting mixture was washed with 3×200 mL of brine. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:15-1:5). This resulted in 400 mg (32%) of 4-chloro-6-cyclopropylthieno[2,3-d]pyrimidine as a yellow solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
552 mg
Type
reactant
Reaction Step One
Quantity
162 mg
Type
catalyst
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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